molecular formula C16H15ClN2O3 B5863168 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B5863168
M. Wt: 318.75 g/mol
InChI Key: LCEBHRQXCWLNKE-VCHYOVAHSA-N
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Description

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is an organic compound with the molecular formula C15H13ClN2O2 This compound is characterized by its unique structure, which includes a hydrazide group, a phenyl ring, and a methoxy-substituted phenyl ring

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBHRQXCWLNKE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
  • 3-chloro-4-methoxybenzaldehyde
  • 2-hydroxy-2-phenylacetohydrazide

Uniqueness

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in scientific research.

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